Quinoxaline derivatives have garnered considerable attention for their potential therapeutic applications. Studies have demonstrated their efficacy as anticancer agents [, ], ERK inhibitors [], antimicrobial agents [], and in the treatment of NAFLD []. These compounds exert their biological effects through various mechanisms, including interaction with DNA, inhibition of enzymes, and modulation of cellular signaling pathways.
Synthesis of 3-(4-substituted phenyl)aminoquinoxaline derivatives: One paper outlines a multi-step synthesis involving the reaction of o-phenylenediamine with oxalic acid to obtain quinoxaline-1,2-dione derivatives, followed by chlorination, substitution with 4-aminoacetophenone, and further modifications to yield the desired 3-(4-substituted phenyl)aminoquinoxaline derivatives [].
Rational design and synthesis of pyrimidine molecules bearing sulfonamide moiety: Another study describes the synthesis of pyrimidine-based ERK inhibitors through a molecular extension strategy starting from 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one. This approach involved the introduction of a pyrimidine ring and various substituents to optimize the interaction with the ERK kinase domain [].
ERK Inhibition: Pyrimidine-based compounds containing a sulfonamide moiety demonstrated potent inhibition of ERK kinase activity []. These inhibitors likely bind to the ATP-binding pocket of ERK, blocking its catalytic activity and downstream signaling.
Induction of apoptosis and cell cycle arrest: Certain quinoxaline derivatives exhibited anticancer activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis, ultimately inhibiting cancer cell proliferation [].
In vitro anticancer activity: Researchers synthesized a series of 3-(4-substituted phenyl)aminoquinoxaline derivatives and evaluated their anticancer activity in vitro []. While the specific results were not detailed in the abstract, this study suggests the potential of these compounds as anticancer agents.
Inhibition of AKT function: One study demonstrated that Combretastatin A4 (CA4) indirectly inhibits AKT activity in human gastric cancer cells, leading to reduced cell proliferation, cell cycle arrest, and decreased metastatic ability []. While not a direct quinoxaline derivative, CA4's mechanism highlights the importance of targeting the AKT pathway in cancer treatment, an area where quinoxalines could play a role.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: